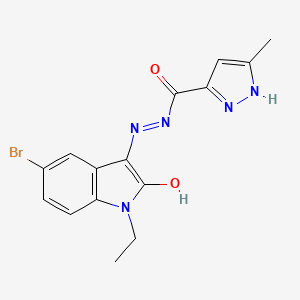
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. By inhibiting BTK, N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including mantle cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The compound has also been shown to reduce disease activity in animal models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide has several advantages as a research tool, including its high potency, selectivity, and favorable pharmacokinetic properties. However, the compound also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
Future research on N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide could focus on several areas, including the development of more potent and selective analogs, the evaluation of the compound's efficacy in combination with other drugs, and the identification of biomarkers for patient selection and monitoring. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide in different disease contexts.
In conclusion, N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a valuable research tool for studying the B-cell receptor signaling pathway and its role in disease pathogenesis. Further research is needed to fully understand the compound's mechanism of action, efficacy, and safety profile in different disease contexts.
Méthodes De Synthèse
The synthesis of N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 3-(piperidin-4-ylmethyl)thiophene-2-carboxylic acid in the presence of a coupling reagent and a base. The resulting intermediate is then subjected to a reduction reaction to yield N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and CSF1R, which are involved in the regulation of immune response, cell proliferation, and survival.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-28-21-10-8-19(9-11-21)22-6-2-3-7-23(22)25-24(27)20-5-4-13-26(16-20)15-18-12-14-29-17-18/h2-3,6-12,14,17,20H,4-5,13,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHYABPKAJDXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-methoxy-2-biphenylyl)-1-(3-thienylmethyl)-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![3-methyl-4-(4-propoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6136413.png)
![3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B6136425.png)
![4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![N~2~-cyano-N~1~,N~1~-diethyl-N~2~-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B6136459.png)
![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)